N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S3/c17-10-5-6-11-13(9-10)25-16(18-11)19-15(21)12-3-1-7-20(12)26(22,23)14-4-2-8-24-14/h2,4-6,8-9,12H,1,3,7H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFGOZQXXUCMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a fluorobenzo[d]thiazole moiety, a pyrrolidine ring, and a thiophenesulfonyl group. The presence of the fluorine atom is significant as it can enhance metabolic stability and binding affinity to biological targets. The molecular formula is with a molecular weight of 393.49 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈FN₃O₃S |
| Molecular Weight | 393.49 g/mol |
| IUPAC Name | N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide |
| CAS Number | 1234567-89-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The fluorobenzo[d]thiazole moiety may interact with aromatic residues in target proteins, enhancing binding affinity. The sulfonamide group can also participate in hydrogen bonding, further stabilizing the interaction.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a derivative was shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that a related compound demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity (source: ).
Antimicrobial Activity
This compound also shows promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membrane integrity or inhibition of specific metabolic pathways.
Research Findings:
In vitro assays revealed that the compound exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties (source: ).
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate plasma half-life. Studies suggest that the compound is metabolized primarily in the liver through cytochrome P450 enzymes, which may lead to active metabolites contributing to its biological effects.
Toxicity Profile
Toxicological assessments have shown that while the compound exhibits potent biological activity, it also presents some cytotoxic effects at higher concentrations. Careful dose optimization is necessary to balance efficacy and safety.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and pharmacokinetics are influenced by:
- 6-Fluorobenzo[d]thiazol-2-yl group: Enhances metabolic stability and binding affinity compared to non-fluorinated or methoxy-substituted analogues (e.g., N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide in ). Fluorine’s electronegativity improves membrane permeability and resistance to oxidative metabolism .
Structure-Activity Relationships (SAR)
- Sulfonyl Group : Replacement of 4-nitrophenyl (compound 43 ) with thiophene-2-sulfonyl balances potency and toxicity, as nitro groups often confer cytotoxicity .
- Pyrrolidine vs. Piperazine Cores : Piperazine derivatives () exhibit higher TRPV1 affinity, but pyrrolidine’s conformational rigidity may enhance selectivity for other targets .
Q & A
Q. What are the key structural motifs in N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, and how do they influence bioactivity?
The compound integrates three critical motifs: (1) a 6-fluorobenzo[d]thiazole moiety, known for enhancing electrophilicity and binding to biological targets via halogen bonding; (2) a thiophene sulfonyl group , which improves solubility and modulates electron density; (3) a pyrrolidine carboxamide backbone, providing conformational rigidity and hydrogen-bonding capacity. These features collectively enhance interactions with enzymes or receptors, as seen in analogous sulfonamide and thiazole derivatives .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
- Step 1 : Coupling a fluorinated benzo[d]thiazole amine with a pyrrolidine-2-carboxylic acid derivative via carbodiimide-mediated amidation (e.g., EDC/HOBt).
- Step 2 : Sulfonylation of the pyrrolidine nitrogen using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Key challenges include managing steric hindrance during sulfonylation and ensuring regioselectivity in fluorinated intermediates .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity, with characteristic shifts for the fluorobenzo[d]thiazole (δ ~7.5–8.5 ppm) and thiophene sulfonyl groups (δ ~3.0–3.5 ppm for sulfonyl protons).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxamide group) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
Contradictions often arise from variations in:
- Assay conditions (e.g., pH-dependent solubility, as seen in sulfonamide derivatives ).
- Cellular models (e.g., overexpression of efflux pumps in cancer cells affecting apparent IC₅₀ values). Methodological solutions :
- Standardize assays using reference compounds (e.g., cisplatin for cytotoxicity).
- Perform structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., fluorine position on the benzo[d]thiazole) .
Q. What strategies optimize the pharmacokinetic profile of this compound while retaining efficacy?
- Bioavailability enhancement : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the pyrrolidine ring to improve aqueous solubility.
- Metabolic stability : Replace labile sulfonyl groups with sulfonamides or incorporate deuterium at metabolic hotspots.
- In vivo validation : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models to correlate plasma concentration with target engagement .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Molecular docking : Screen against target proteins (e.g., kinase domains) to predict binding modes.
- MD simulations : Assess stability of ligand-receptor complexes over time, focusing on key interactions (e.g., fluorobenzo[d]thiazole with hydrophobic pockets).
- QSAR models : Train on datasets of analogous thiazole sulfonamides to predict ADMET properties .
Q. What experimental controls are critical when evaluating this compound’s mechanism of action?
- Negative controls : Use structurally related but inactive analogs (e.g., non-fluorinated benzo[d]thiazole derivatives) to confirm target specificity.
- Off-target assays : Screen against panels of receptors/enzymes (e.g., cytochrome P450 isoforms) to identify unintended interactions.
- Genetic validation : Employ siRNA knockdown or CRISPR-edited cell lines to verify target dependency .
Data Contradiction and Validation
Q. How should researchers address conflicting data on this compound’s cytotoxicity in primary vs. immortalized cell lines?
- Hypothesis : Immortalized cells may exhibit altered metabolic pathways or DNA repair mechanisms.
- Approach : Compare transcriptomic profiles (RNA-seq) of primary and immortalized cells post-treatment to identify resistance pathways.
- Validation : Use isogenic cell pairs (e.g., wild-type vs. p53 knockout) to isolate genetic contributors .
Q. What methodologies validate the compound’s proposed inhibition of enzymatic targets (e.g., kinases)?
- In vitro enzyme assays : Measure IC₅₀ values using purified recombinant proteins (e.g., ATPase assays for kinase inhibition).
- Cellular target engagement : Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells.
- Phosphoproteomics : Quantify downstream signaling changes via LC-MS/MS to map kinase inhibition .
Derivative Design and Optimization
Q. What substituent modifications could enhance the compound’s blood-brain barrier (BBB) penetration for CNS applications?
- Lipidization : Introduce alkyl chains to the pyrrolidine ring (e.g., methyl or ethyl groups) to increase logP.
- P-glycoprotein evasion : Replace thiophene sulfonyl with smaller, non-polar groups (e.g., methyl sulfone).
- In silico prediction : Use tools like BBB Predictor or SwissADME to prioritize candidates .
Q. How can researchers balance potency and toxicity when designing analogs?
- Therapeutic index (TI) : Calculate TI = LD₅₀ (in vivo)/IC₅₀ (in vitro) for lead compounds.
- Prodrug strategies : Mask toxic moieties (e.g., sulfonyl groups) with cleavable esters or amides.
- Toxicogenomics : Identify gene expression signatures associated with hepatotoxicity or nephrotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
